

# Spectroscopic Profile of 5-Iodoindolin-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 5-Iodoindolin-2-one

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Iodoindolin-2-one** ( $C_8H_6INO$ ), a halogenated derivative of the indolin-2-one scaffold, which is a core structure in many biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the compound's spectral characteristics.

## Introduction

**5-Iodoindolin-2-one** is a valuable synthetic intermediate in the preparation of various pharmaceutical agents. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This guide presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside general experimental protocols.

## Spectroscopic Data

While a comprehensive experimental dataset for **5-Iodoindolin-2-one** is not readily available in the public domain, data from closely related halogenated indolin-2-ones, such as 5-bromo and 5-chloro derivatives, can provide valuable reference points. The following tables summarize the expected and reported data for these analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for **5-Iodoindolin-2-one** are influenced by the electron-withdrawing nature of the iodine atom and the overall electronic environment of the indolinone core.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **5-Iodoindolin-2-one**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~ 10.5	Singlet	N-H
~ 7.5	Doublet	Aromatic C4-H
~ 7.4	Doublet of doublets	Aromatic C6-H
~ 6.7	Doublet	Aromatic C7-H
~ 3.5	Singlet	C3-H <sub>2</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **5-Iodoindolin-2-one**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 175	C=O (C2)
~ 142	Aromatic C7a
~ 138	Aromatic C6
~ 132	Aromatic C4
~ 128	Aromatic C3a
~ 111	Aromatic C7
~ 83	C-I (C5)
~ 36	CH <sub>2</sub> (C3)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **5-Iodoindolin-2-one** is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.

Table 3: Expected IR Absorption Bands for **5-Iodoindolin-2-one**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3200	Strong, Broad	N-H Stretch
~ 1710	Strong, Sharp	C=O (Amide) Stretch
~ 1610	Medium	C=C Aromatic Stretch
~ 1470	Medium	C-H Bend
~ 820	Strong	C-H Aromatic Out-of-Plane Bend
~ 550	Medium	C-I Stretch

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The exact mass of **5-Iodoindolin-2-one** has been calculated and is a key identifier. [\[1\]](#)

Table 4: Mass Spectrometry Data for **5-Iodoindolin-2-one**

Parameter	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> INO	PubChem <a href="#">[1]</a>
Molecular Weight	259.04 g/mol	PubChem <a href="#">[1]</a>
Exact Mass	258.94941 Da	PubChem <a href="#">[1]</a>

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M<sup>+</sup>) at m/z 259. Subsequent fragmentation may involve the loss of CO (m/z 231) and further cleavages of the indolinone ring.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

### NMR Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For  $^1\text{H}$  NMR, the spectral width is typically set from -2 to 12 ppm. For  $^{13}\text{C}$  NMR, the spectral width is generally from 0 to 220 ppm.

### Infrared (IR) Spectroscopy

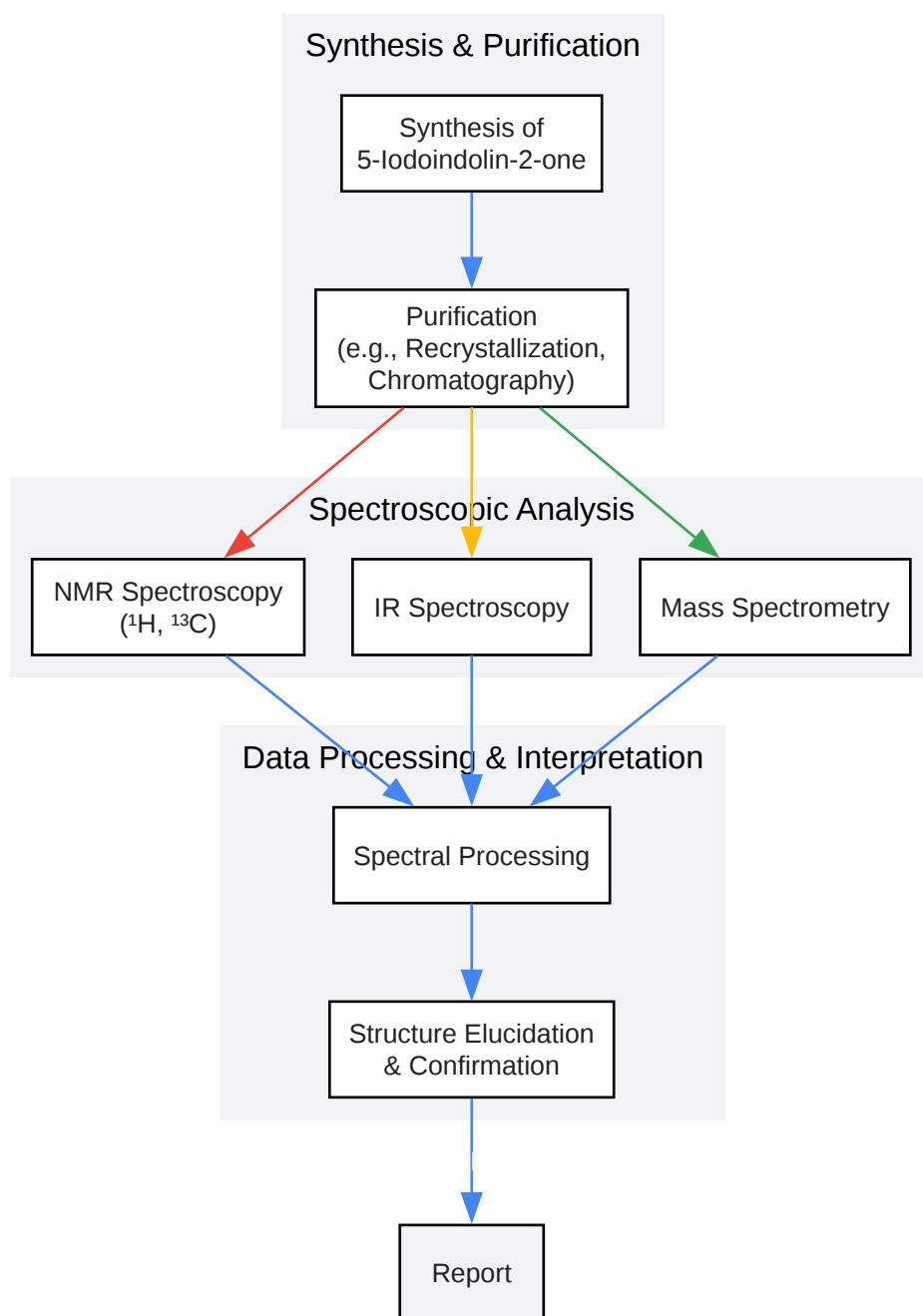
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for solid samples. Spectra are typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .

### Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. For molecular weight determination, Electrospray Ionization (ESI) is common, providing a protonated molecule  $[\text{M}+\text{H}]^+$ . For fragmentation analysis, Electron Ionization (EI) at 70 eV is typically used. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **5-Iodoindolin-2-one**.



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## References

- 1. researchgate.net [researchgate.net]
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